4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide group linked to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl moiety. The methyl substituents at the 4-position of the benzene ring and the 1-position of the tetrahydroquinolinone core contribute to its structural uniqueness. Such modifications influence electronic properties, solubility, and biological interactions, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition .
Properties
IUPAC Name |
4-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-3-7-15(8-4-12)23(21,22)18-14-6-9-16-13(11-14)5-10-17(20)19(16)2/h3-4,6-9,11,18H,5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEFILBLBGRPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Applications
Sulfonamides are recognized for their bacteriostatic properties, primarily through the inhibition of bacterial folic acid synthesis. The specific compound has been evaluated for its antimicrobial efficacy against various pathogens.
Case Studies
-
Synthesis and Evaluation :
- A study synthesized a series of sulfonamide derivatives, including 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and tested them against several bacterial strains. Results indicated significant antimicrobial activity, particularly against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Gentamicin and Ampicillin .
- Mechanism of Action :
Anti-inflammatory Applications
Recent research has also highlighted the potential of this compound in the field of inflammation.
Case Studies
- BRD4 Inhibition :
- Comparative Studies :
Summary of Findings
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:
- Main Compound vs.
- Methoxy vs. Methyl Substituents (): The 2,4-dimethoxy groups improve aqueous solubility but may reduce membrane permeability compared to the hydrophobic 4-methyl group.
- Thiazole-Oxazole Derivative (): Replacement of the sulfonamide with a thiazole-oxazole moiety shifts the pharmacophore, likely targeting different enzymes or receptors.
Crystallographic and Structural Validation
- Software Tools: SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement, enabling precise comparison of bond lengths and angles . The Mercury software facilitates analysis of packing patterns and intermolecular interactions, critical for understanding stability and solubility .
- Structural Insights: The main compound’s methyl groups may stabilize hydrophobic interactions in crystal lattices, as seen in similar sulfonamide derivatives .
Biological Activity
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on available literature.
Chemical Structure and Properties
The compound’s structure can be outlined as follows:
- IUPAC Name : 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including our compound of interest. For instance:
- In vitro Studies : Compounds similar to 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have been shown to inhibit the growth of various cancer cell lines. A related benzene sulfonamide demonstrated an IC50 value of 0.58 μM against pancreatic cancer cells (UM16), indicating significant potency in inhibiting cell proliferation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-methyl-N-(1-methyl-2-oxo...) | UM16 (Pancreatic) | 0.58 |
| Related Compound | MIA PaCa-2 | 0.1185 |
The mechanisms through which these compounds exert their effects can include:
- Inhibition of Mitochondrial Function : Similar compounds have been shown to deplete ATP production by targeting mitochondrial respiration pathways .
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G2/M phase and activate apoptosis pathways in cancer cells .
Case Studies
A study published in Molecular Cancer Therapeutics explored the effects of various sulfonamides on different cancer types. The results indicated that the presence of specific functional groups significantly enhanced activity against breast (MCF-7) and lung (A549) cancer cells. The study noted that modifications to the benzene ring often led to improved potency and selectivity .
Table of Selected Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via intramolecular cyclization of sulfonamide intermediates. Key steps include coupling the tetrahydroquinoline core with the sulfonamide group under anhydrous conditions. Purity optimization involves recrystallization in ethanol or acetonitrile and monitoring via HPLC (≥98% purity). Structural validation requires H NMR (e.g., δ 2.35 ppm for methyl groups) and HRMS (e.g., [M+H] at m/z 385.12) .
Q. How should researchers characterize the structural stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Photostability : Exposure to UV light (λ = 254 nm) over 48 hours, with HPLC analysis to detect degradation products.
- Humidity testing : Storage at 40°C/75% RH for 4 weeks, followed by NMR and mass spectrometry to confirm integrity .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this sulfonamide derivative in novel reaction pathways?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model reaction intermediates and transition states. Pairing this with automated reaction path search algorithms (e.g., the Artificial Force Induced Reaction method) allows identification of low-energy pathways. Experimental validation via in situ IR spectroscopy is critical to confirm computational predictions .
Q. How can contradictory bioactivity data for this compound across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:
- Dose-response curves : Use ≥3 independent replicates with positive/negative controls (e.g., IC comparisons against reference inhibitors).
- Cell line specificity : Test across multiple lines (e.g., HEK293, HeLa) to rule out cell-type-dependent effects.
- Solvent consistency : Ensure DMSO concentration ≤0.1% to avoid solvent interference .
Q. What experimental design principles optimize the synthesis yield of this compound while minimizing byproducts?
- Methodological Answer : Apply a Box-Behnken design (3 factors, 15 runs) to optimize:
- Temperature : 80–120°C
- Reaction time : 6–24 hours
- Catalyst loading : 5–15 mol%
- Response variables : Yield (%) and impurity levels (HPLC area%). Statistical analysis (ANOVA) identifies significant factors, with Pareto charts prioritizing adjustments .
Methodological Training Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
